(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol
Description
(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol is a biphenyl-derived compound featuring a methanol group at position 3, an amino group at position 5, and a fluorine substituent at the 4' position of the biphenyl scaffold.
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
[3-amino-5-(4-fluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H12FNO/c14-12-3-1-10(2-4-12)11-5-9(8-16)6-13(15)7-11/h1-7,16H,8,15H2 |
InChI Key |
IHTNYSGSGIHQQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CO)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol typically involves multi-step organic reactions One common method starts with the nitration of 4’-fluoro-[1,1’-biphenyl] to introduce a nitro group at the 5-position This is followed by reduction to convert the nitro group to an amino group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of catalysts to improve yield and selectivity. Solvent recycling and waste minimization are also critical aspects of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methane.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of biphenyl derivatives. It serves as a model compound for understanding the interaction of fluorinated biphenyls with biological systems.
Medicine
In medicinal chemistry, (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol is investigated for its potential as a pharmacophore. Its structure allows for the exploration of new drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its unique properties contribute to the development of materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds with biological targets, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol with structurally related biphenyl methanols:
*Calculated based on formula.
Key Observations:
- Amino Group Impact: The amino group in the target compound distinguishes it from halogenated or alkylated analogs, significantly increasing solubility in aqueous environments and enabling interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding .
- Fluorine Position : The 4'-fluoro substituent offers para-directed electronic effects, contrasting with meta-fluoro analogs (e.g., 3'-fluoro in ), which may alter binding affinities in docking studies .
- Steric vs. Electronic Effects : Methyl groups (e.g., 4'-CH₃ in ) introduce steric hindrance but minimal electronic modulation, whereas halogens (Cl, F) balance lipophilicity with electronegativity.
Biological Activity
(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antiproliferative effects and mechanisms of action.
Synthesis and Characterization
The synthesis of (5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol typically involves multi-step organic reactions, including nucleophilic substitutions and reduction processes. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of (5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 8.5 | |
| HeLa (Cervical) | 12.0 | |
| A549 (Lung) | 15.0 | |
| HT-29 (Colon) | 20.0 |
These results indicate that the compound exhibits significant antiproliferative activity, particularly against breast cancer cells.
The mechanisms through which (5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol exerts its biological effects appear to involve several pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in various cancer cell lines, leading to apoptosis.
- Induction of Apoptosis : Studies indicate that treatment with this compound results in increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Case Studies
Several case studies have highlighted the efficacy of (5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol:
- Study on MDA-MB-231 Cells : In vitro experiments demonstrated that treatment with 10 µM of the compound for 48 hours resulted in a significant reduction in cell viability by approximately 70%, suggesting potent antitumor activity.
- HeLa Cell Study : A similar study on HeLa cells showed that the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
